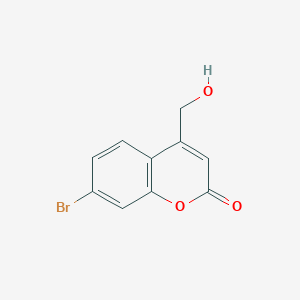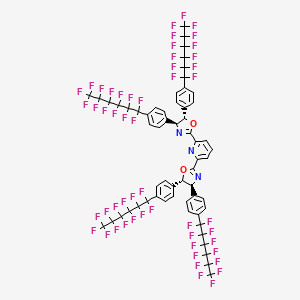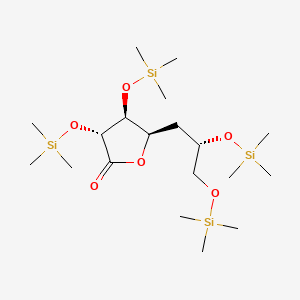
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one is a complex organic compound characterized by multiple trimethylsilyl groups and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one typically involves multiple steps, starting from simpler precursors. The key steps often include the protection of hydroxyl groups with trimethylsilyl groups and the formation of the dihydrofuran ring through cyclization reactions. Common reagents used in these steps include trimethylsilyl chloride, base catalysts like imidazole, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)tetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuran ring.
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)oxolane-2(3H)-one: Contains an oxolane ring instead of a dihydrofuran ring.
Uniqueness
The uniqueness of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one lies in its specific arrangement of trimethylsilyl groups and the dihydrofuran ring, which confer distinct chemical properties and reactivity patterns compared to similar compounds.
Properties
Molecular Formula |
C19H44O6Si4 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(3R,4S,5R)-5-[(2S)-2,3-bis(trimethylsilyloxy)propyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |
InChI |
InChI=1S/C19H44O6Si4/c1-26(2,3)21-14-15(23-27(4,5)6)13-16-17(24-28(7,8)9)18(19(20)22-16)25-29(10,11)12/h15-18H,13-14H2,1-12H3/t15-,16+,17-,18+/m0/s1 |
InChI Key |
SPCIHMRISGHZSW-XWTMOSNGSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@H](C[C@@H]1[C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC(CC1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


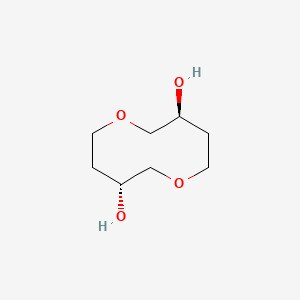
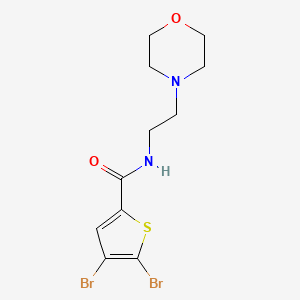
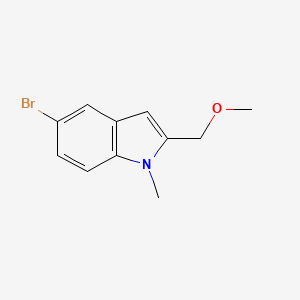
![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
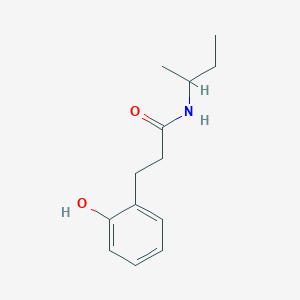
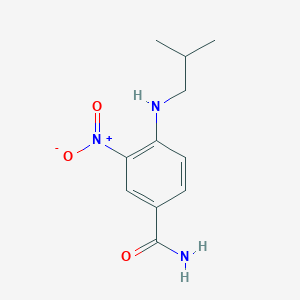
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)
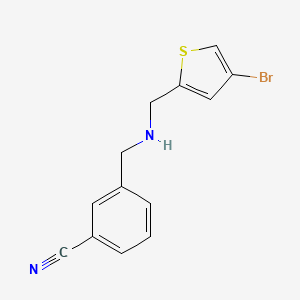
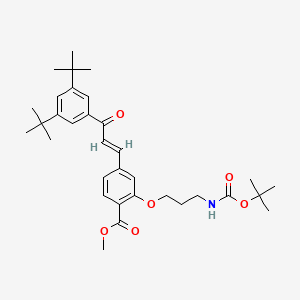
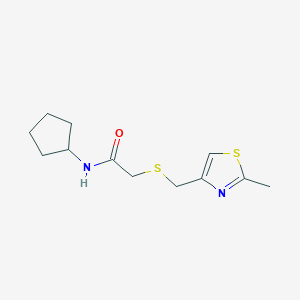
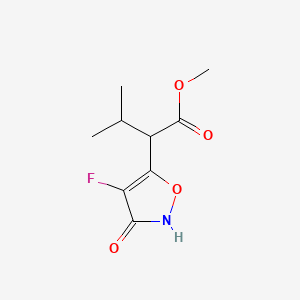
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
